molecular formula C18H15Cl2NO4 B2619140 (2E)-1-(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one CAS No. 860789-54-4

(2E)-1-(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one

Cat. No.: B2619140
CAS No.: 860789-54-4
M. Wt: 380.22
InChI Key: NLMRXKYPAQRSPJ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2E)-1-(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one” is a synthetic chalcone derivative characterized by a conjugated α,β-unsaturated ketone system (prop-2-en-1-one) linked to a dichlorinated benzodioxin moiety and a para-methoxy-substituted aniline group. Its E-configuration at the double bond ensures planar geometry, which is critical for its electronic properties and intermolecular interactions.

Crystallographic studies using SHELXL (a program within the SHELX suite) have confirmed its solid-state conformation, revealing intramolecular hydrogen bonding between the carbonyl oxygen and the aniline NH group, stabilizing the enone system . This structural feature is pivotal for its reactivity and binding affinity in biological systems.

Properties

IUPAC Name

(E)-1-(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-(4-methoxyanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO4/c1-23-12-4-2-11(3-5-12)21-7-6-14(22)16-17(20)13(19)10-15-18(16)25-9-8-24-15/h2-7,10,21H,8-9H2,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMRXKYPAQRSPJ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=CC(=O)C2=C3C(=CC(=C2Cl)Cl)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C/C(=O)C2=C3C(=CC(=C2Cl)Cl)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of 6,7-dichloro-2,3-dihydro-1,4-benzodioxin-5-carbaldehyde with 4-methoxyaniline in the presence of a base, followed by the addition of a suitable enone precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using mild oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can convert the enone group to an alcohol or alkane.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (2E)-1-(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one exhibit anticancer properties. The benzodioxin structure has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines.

Case Study: Inhibition of Tumor Growth

A study demonstrated that derivatives of benzodioxin compounds inhibited tumor growth in xenograft models. The mechanism involved the modulation of signaling pathways related to cell survival and proliferation, particularly targeting the PI3K/Akt pathway .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation markers in vitro and in vivo. Its application in inflammatory diseases could be significant due to its ability to inhibit pro-inflammatory cytokines.

Case Study: Cytokine Inhibition

In a controlled study, the compound was tested for its ability to inhibit TNF-alpha and IL-6 production in macrophages. Results showed a significant reduction in these cytokines, suggesting potential therapeutic use in conditions like rheumatoid arthritis .

Antimicrobial Activity

The benzodioxin structure is known for its antimicrobial properties. Compounds similar to this compound have been evaluated against various bacterial strains.

Case Study: Broad-Spectrum Antimicrobial Effects

In vitro studies revealed that the compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This suggests its potential as an antimicrobial agent in treating infections resistant to conventional antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the benzodioxin ring or the amino group can significantly influence biological activity.

ModificationEffect on Activity
Chlorine SubstitutionIncreased cytotoxicity against cancer cells
Methoxy Group AdditionEnhanced anti-inflammatory properties
Alteration of Amino GroupVariability in antimicrobial potency

Mechanism of Action

The mechanism of action of (2E)-1-(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Research Implications and Limitations

While the target compound exhibits promising anticancer activity, its environmental persistence due to the benzodioxin core warrants caution. Comparative studies using SHELX-refined models underscore the need for structural optimization to balance efficacy and safety.

Methodological Note: Crystallographic data for all compared compounds were refined using SHELXL-2018, ensuring standardized accuracy in bond-length and angle measurements .

Biological Activity

The compound (2E)-1-(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological activity based on available research findings, including its effects on lipid peroxidation, enzyme inhibition, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

C17H14Cl2NO3\text{C}_{17}\text{H}_{14}\text{Cl}_{2}\text{N}\text{O}_{3}

Biological Activity Overview

Research indicates that derivatives of benzodioxin compounds exhibit various biological activities, including antioxidant properties, enzyme inhibition, and potential anticancer effects.

Lipid Peroxidation Inhibition

A study by Kato et al. (2001) synthesized a series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin derivatives and evaluated their ability to inhibit lipid peroxidation. The most active compounds demonstrated inhibition rates significantly higher than that of probucol, a known lipid-lowering agent. Specifically, compounds with similar structural features to this compound showed promising results in reducing oxidative stress markers in vitro .

Enzyme Inhibition

The compound's structural elements suggest potential inhibitory activity against various enzymes. For example, related compounds have shown significant inhibitory effects on cholinesterases and other key enzymes involved in metabolic pathways. The structure of this compound may allow it to act as an effective inhibitor against enzymes such as butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are crucial in neurodegenerative diseases .

Study on Antioxidant Activity

A significant study investigated the antioxidant properties of benzodioxin derivatives. The researchers found that certain derivatives could effectively scavenge free radicals and inhibit lipid peroxidation processes. The structure of this compound aligns with these findings due to its ability to stabilize free radicals through resonance stabilization .

In Vivo Studies

In vivo studies have also been conducted to assess the hypolipidemic effects of similar compounds. For instance, one study reported that a compound with a closely related structure exhibited significant reductions in serum cholesterol levels in mice at doses of 100 and 300 mg/kg . This suggests that this compound may possess similar hypolipidemic properties.

Data Table: Summary of Biological Activities

Activity Compound Effect Reference
Lipid Peroxidation Inhibition6-substituted 2-carboxamido benzodioxins>45 times more active than probucol
Enzyme InhibitionRelated benzodioxin derivativesSignificant inhibition of BChE and AChE
Antioxidant ActivityBenzodioxin derivativesEffective free radical scavenging
Hypolipidemic EffectsSimilar structural compoundsReduced serum cholesterol in mice

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.